N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . This particular compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, making it a promising candidate for various pharmacological applications.
Properties
IUPAC Name |
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-14-5-3-4-12(10-14)18-19-24-21(29)16-9-8-13(11-17(16)27(19)26-25-18)20(28)23-15-6-1-2-7-15/h3-5,8-11,15,26H,1-2,6-7H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAIKCHOTHYAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors, such as anthranilic acid derivatives, with hydrazine derivatives to form the triazole ring.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the triazoloquinazoline intermediate.
Cyclopentyl Group Addition: The cyclopentyl group is typically added through an alkylation reaction, using cyclopentyl halides under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, usually through the reaction of the intermediate with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and triazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms involving heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying cell signaling pathways and enzyme inhibition.
Medicine: Due to its potential anticancer and antibacterial properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to inhibit certain kinases, which play a crucial role in cell proliferation and survival. By binding to these kinases, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are antifungal agents.
Uniqueness
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its combined triazoloquinazoline structure, which imparts a distinct set of chemical and biological properties. This dual moiety structure allows it to interact with a broader range of biological targets compared to simpler quinazoline or triazole derivatives.
Biological Activity
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound belonging to the triazoloquinazoline family. This compound exhibits significant biological activity due to its unique molecular structure and the presence of various functional groups that interact with biological targets, particularly in the context of cancer and inflammatory diseases.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazoloquinazoline Core : This core structure is known for its diverse biological activities.
- Cyclopentyl Group : This moiety influences the compound's lipophilicity and potential interactions with biological membranes.
- Fluorophenyl Substituent : The presence of fluorine enhances the compound's metabolic stability and may influence its binding affinity to targets.
Anticancer Properties
Research indicates that compounds within the triazoloquinazoline class exhibit promising anticancer activity. Specifically:
- Mechanism of Action : this compound has been shown to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancers. Inhibition of Plk1 can lead to disrupted mitotic progression and reduced cell proliferation in cancer cells .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties:
- Pathway Modulation : Preliminary studies suggest that it can modulate specific signaling pathways involved in inflammation. The interaction with enzymes and receptors linked to inflammatory responses may lead to therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of triazoloquinazoline derivatives:
- In vitro Studies : Various analogs were tested against human cancer cell lines (e.g., HeLa, HepG2) to evaluate their cytotoxicity. Results indicated that modifications to the side chains significantly affected potency .
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-triazoloquinazoline | 2.92 - 4.38 | Plk1 |
| Other Mannich Bases | 8.2 - 32.1 | PC-3 Cells |
Case Studies
Recent case studies have highlighted the effectiveness of this compound in preclinical models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
